7-Methyl-2-(2-pyridyl)imidazo[1,2-a]pyridine
Description
Properties
Molecular Formula |
C13H11N3 |
|---|---|
Molecular Weight |
209.25 g/mol |
IUPAC Name |
7-methyl-2-pyridin-2-ylimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C13H11N3/c1-10-5-7-16-9-12(15-13(16)8-10)11-4-2-3-6-14-11/h2-9H,1H3 |
InChI Key |
JCJOZICYUQJISP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NC(=CN2C=C1)C3=CC=CC=N3 |
Origin of Product |
United States |
Preparation Methods
Multicomponent A3-Coupling Reaction (Copper-Catalyzed)
A prominent green and efficient method involves a domino A3-coupling reaction catalyzed by copper(II)–ascorbate in aqueous micellar media. The reaction proceeds under mild heating (around 50 °C) and combines 2-aminopyridine, an aldehyde, and an alkyne to form the imidazo[1,2-a]pyridine core.
- Procedure : 2-Aminopyridine (20 mmol), benzaldehyde (20 mmol), and phenylacetylene (24 mmol) are reacted in aqueous micellar media with Cu(II) catalyst and ascorbate as a reducing agent.
- Outcome : The reaction yields the desired product in approximately 87% yield after 6 hours.
- Advantages : Mild conditions, environmentally friendly solvent system, scalability to gram scale without loss of yield or increase in reaction time.
- Notes : This method has a lower environmental factor (E-factor) compared to conventional protocols, indicating less waste generation.
Condensation of 2-Aminopyridine with α-Haloketones
This classical approach involves the reaction of 2-aminopyridine with α-haloketones or phenacyl bromide in the presence of a base such as 1,8-diazabicycloundec-7-ene (DBU).
- Procedure : 2-Aminopyridine is dissolved in an appropriate solvent, and phenacyl bromide is added followed by DBU at room temperature.
- Outcome : The reaction proceeds smoothly to form 2-arylimidazo[1,2-a]pyridines with yields up to 93%.
- Mechanism : The endocyclic nitrogen of 2-aminopyridine attacks the α-haloketone to form a pyridinium salt intermediate, which cyclizes to give the imidazo[1,2-a]pyridine ring system.
- Notes : This method is efficient at room temperature and requires catalytic amounts of base, making it attractive for laboratory synthesis.
Metal-Free Direct Synthesis via Multicomponent Reactions
Recent advances have demonstrated metal-free protocols for the synthesis of imidazo[1,2-a]pyridines, employing multicomponent reactions such as the Groebke-Blackburn-Bienaymé reaction.
- Procedure : Typically involves the condensation of 2-aminopyridine, an aldehyde, and an isocyanide in methanol or other solvents.
- Outcome : High yields of substituted imidazo[1,2-a]pyridines are obtained under mild conditions without the need for metal catalysts.
- Advantages : Avoids metal contamination, environmentally benign, operationally simple.
- Notes : This method is versatile for various substitutions on the imidazo[1,2-a]pyridine core.
Specific Preparation of 7-Methyl-2-(2-pyridyl)imidazo[1,2-a]pyridine
A detailed synthetic route for the target compound involves:
- Starting from pyridin-2-amine and pyridine-2-carbaldehyde with TosOH as an acid catalyst and an isocyanide derivative in methanol.
- Following the multicomponent reaction, the intermediate is subjected to further transformations including demethylation or methylation to install the 7-methyl substituent.
- Yields reported for the analogous 7-methyl derivatives are around 83% with high purity.
- Characterization includes proton nuclear magnetic resonance (1H NMR) and mass spectrometry (MS) confirming the molecular ion peak at m/z 225 [M+1]+ for the 7-methyl derivative.
Comparative Data Table of Preparation Methods
| Method | Key Reagents | Conditions | Yield (%) | Advantages | Notes |
|---|---|---|---|---|---|
| Copper-Catalyzed A3-Coupling | 2-Aminopyridine, aldehyde, alkyne, Cu(II), ascorbate | 50 °C, aqueous micellar media | ~87 | Green, scalable, mild conditions | Lower E-factor, gram scale feasible |
| Condensation with α-Haloketones | 2-Aminopyridine, phenacyl bromide, DBU | Room temperature, organic solvent | ~93 | High yield, mild, catalytic base | Pyridinium salt intermediate isolated |
| Metal-Free Multicomponent Reaction | 2-Aminopyridine, aldehyde, isocyanide | Room temperature, methanol | High | Metal-free, operationally simple | Versatile substitution patterns |
| Specific 7-Methyl Derivative Synthesis | Pyridin-2-amine, pyridine-2-carbaldehyde, TosOH, isocyanide | Methanol, multi-step | ~83 | High purity, well-characterized | Includes methylation/demethylation steps |
Research Findings and Notes
- The copper-catalyzed A3-coupling method is notable for its environmental sustainability and mild heating requirements, contrasting with other methods that often require refluxing or harsher conditions.
- The condensation with α-haloketones is mechanistically well-understood and allows for isolation of intermediates, facilitating mechanistic studies and optimization.
- Metal-free routes have gained traction recently due to their simplicity and avoidance of metal contamination, important for pharmaceutical applications.
- The synthesis of 7-methyl derivatives often involves tailored steps to introduce the methyl group selectively, with good yields and reproducibility.
- Scale-up experiments confirm the robustness of these methods for potential industrial applications.
Chemical Reactions Analysis
Types of Reactions
7-Methyl-2-(2-pyridyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens or alkyl groups are introduced.
Common Reagents and Conditions
Common reagents used in these reactions include transition metal catalysts, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. Reaction conditions often involve moderate temperatures and the use of solvents such as ethanol or acetonitrile .
Major Products Formed
The major products formed from these reactions include N-oxides, reduced imidazo[1,2-a]pyridines, and substituted derivatives with various functional groups .
Scientific Research Applications
7-Methyl-2-(2-pyridyl)imidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 7-Methyl-2-(2-pyridyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
Key Observations
Substituent Position and Electronic Effects Methyl Group Placement: Methyl substitution at position 7 (as in 7-methyl-2-(2-pyridyl)imidazo[1,2-a]pyridine) is less common in cholinesterase inhibitors but prevalent in anticancer agents. For example, IP-Se-06 (7-CH₃ derivative) exhibits potent glioblastoma cytotoxicity (IC₅₀ = 1.8 µM) due to selenium-mediated redox modulation . In contrast, methyl at position R4 (compound 2h) significantly enhances AChE inhibition (IC₅₀ = 79 µM) by optimizing hydrophobic interactions with the enzyme’s peripheral anionic site . 2-Pyridyl vs. In contrast, biphenyl or phenyl side chains (e.g., compound 2h) improve target specificity for AChE/BChE inhibition .
Pharmacological Diversity Anticholinesterase Activity: Derivatives with biphenyl side chains (e.g., 2h) outperform phenyl-substituted analogs in AChE inhibition, highlighting the role of aromatic bulk in target engagement . Anticancer Potential: Selenylated derivatives like IP-Se-06 leverage redox modulation, while 7-methyl-2-(2-pyridyl)imidazo[1,2-a]pyridine’s chelation properties could be repurposed for metal-dependent enzyme targeting .
Synthetic Accessibility 7-Methyl-2-(2-pyridyl)imidazo[1,2-a]pyridine can be synthesized via multicomponent reactions (e.g., α-haloketone and 2-aminopyridine condensation) or transition-metal-catalyzed C–H functionalization, similar to methods used for zolpidem . However, the 2-pyridyl group may require specialized coupling conditions to avoid side reactions .
Challenges and Opportunities
- PAINS Considerations: The 2-pyridyl-3-amino substitution pattern in 7-methyl-2-(2-pyridyl)imidazo[1,2-a]pyridine may trigger false positives in high-throughput screens due to metal chelation or aggregation . Orthogonal assays (e.g., counter-screening with EDTA) are recommended to confirm target-specific activity.
- Selectivity Optimization : While compound 2h shows AChE selectivity, 7-methyl-2-(2-pyridyl)imidazo[1,2-a]pyridine’s broader reactivity profile could be tuned via substituent engineering. For example, introducing electron-withdrawing groups (e.g., Cl, CN) at position 6 or 8 may enhance specificity .
Biological Activity
7-Methyl-2-(2-pyridyl)imidazo[1,2-a]pyridine is a heterocyclic compound notable for its unique structure and diverse biological activities. This compound belongs to the imidazo[1,2-a]pyridine family, characterized by a fused ring system that combines imidazole and pyridine moieties. The presence of a methyl group at the 7-position and a pyridyl group at the 2-position enhances its chemical properties and biological potential, making it a subject of interest in medicinal chemistry.
Chemical Structure
The chemical structure of 7-Methyl-2-(2-pyridyl)imidazo[1,2-a]pyridine can be represented as follows:
Biological Activities
Research has indicated that 7-Methyl-2-(2-pyridyl)imidazo[1,2-a]pyridine exhibits significant biological activities , including:
- Antiparasitic effects
- Anticancer properties
- Antimicrobial activities
- Antiviral effects
Antiparasitic Activity
Studies have shown that this compound demonstrates efficacy against various parasitic infections. For instance, it has been tested against protozoan parasites, revealing promising results in inhibiting their growth.
Anticancer Properties
The compound has been evaluated for its anticancer potential, particularly against human cancer cell lines such as A549 (lung adenocarcinoma). In vitro assays have demonstrated cytotoxic effects with IC50 values indicating significant potency. The mechanism of action may involve the induction of apoptosis and cell cycle arrest.
Antimicrobial Activity
7-Methyl-2-(2-pyridyl)imidazo[1,2-a]pyridine has also shown antimicrobial properties against a range of bacterial strains. It was found to inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further development in antibiotic therapies.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of imidazo[1,2-a]pyridine derivatives. The following table summarizes key findings from various studies regarding SAR:
| Compound | Structural Features | Biological Activity | Remarks |
|---|---|---|---|
| 7-Methyl-2-(2-pyridyl)imidazo[1,2-a]pyridine | Methyl at 7-position, Pyridyl at 2-position | Antiparasitic, Anticancer | Significant potency observed |
| 6-Methylimidazo[1,2-a]pyridine | Methyl at 6-position | Antimicrobial | Different position affects activity |
| 3-Pyridylimidazo[1,2-a]pyridine | Pyridyl at 3-position | Potential antifungal | Variation in pyridyl positioning impacts efficacy |
| 5-Fluoroimidazo[1,2-a]pyridine | Fluorine substituent | Enhanced lipophilicity | Increases metabolic stability |
Study on Anticancer Activity
In a recent study published in Chemical Biology, researchers investigated the anticancer effects of 7-Methyl-2-(2-pyridyl)imidazo[1,2-a]pyridine on A549 cells. The study employed MTT assays to determine cell viability post-treatment. Results indicated an IC50 value of approximately 15 µM, suggesting substantial cytotoxicity.
Study on Antimicrobial Efficacy
Another study evaluated the antimicrobial activity against various bacterial strains. The minimum inhibitory concentration (MIC) was determined using standard broth microdilution methods. The compound exhibited MIC values ranging from 0.5 to 4 µg/mL against tested strains, confirming its potential as an antimicrobial agent.
Q & A
Basic: What are the conventional and innovative synthetic routes for 7-Methyl-2-(2-pyridyl)imidazo[1,2-a]pyridine?
Methodological Answer:
The compound is synthesized using strategies such as condensation reactions , multicomponent reactions (MCRs) , and oxidative coupling . For example:
- Condensation : Reacting 2-aminopyridine with α-haloketones or α,β-unsaturated carbonyl compounds under basic conditions .
- Multicomponent Reactions : Combining 2-aminopyridine, aldehydes, and isonitriles in aqueous media (catalyst-free) to yield 3-aminoimidazo[1,2-a]pyridines with high regioselectivity .
- Green Chemistry Approaches : Solvent-free or aqueous-phase reactions improve sustainability and reduce purification steps .
Advanced: How can researchers optimize reaction conditions to enhance yield and regioselectivity in the synthesis of derivatives?
Methodological Answer:
Key parameters include:
- Catalyst Selection : Use of Lewis acids (e.g., ZnCl₂) or organocatalysts to accelerate cyclization .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance reactivity, while water improves regioselectivity in MCRs .
- Temperature Control : Higher temperatures (110–120°C) favor imidazopyridine ring closure but may require inert atmospheres to prevent decomposition .
- Reagent Stoichiometry : Excess aldehyde (1.5–2.0 equiv.) drives condensation reactions to completion .
Basic: What spectroscopic and crystallographic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and substituent positions (e.g., methyl and pyridyl groups) .
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., C–H⋯N interactions in the solid state) .
- Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., π-π stacking in derivatives with extended aromatic systems) .
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
Advanced: How can structural data resolve contradictions in biological activity reports?
Methodological Answer:
- Crystallographic Insights : Crystal structures reveal binding modes (e.g., pyridyl groups interacting with enzyme active sites) .
- Molecular Docking : Computational models predict affinity for targets like GABAₐ receptors or kinases, explaining divergent activity in analogs .
- SAR Correlations : Comparing substituent effects (e.g., electron-withdrawing groups at C-7 enhance antimicrobial activity) clarifies conflicting data .
Advanced: What strategies improve the pharmacological profile via SAR studies?
Methodological Answer:
- Substituent Variation : Introducing halogens (F, Cl) at C-7 or C-8 increases metabolic stability .
- Bioisosteric Replacement : Exchanging pyridyl with oxadiazole rings improves solubility without compromising target binding .
- Hybrid Scaffolds : Conjugating acetamide or morpholine groups (e.g., N-substituted derivatives) enhances blood-brain barrier penetration .
- In Silico Screening : Virtual libraries prioritize derivatives with optimal LogP (2–4) and polar surface area (<90 Ų) for oral bioavailability .
Basic: What are the primary biological targets and therapeutic potentials?
Methodological Answer:
- Antimicrobial Activity : Pyridyl and methyl groups disrupt bacterial membrane integrity via hydrophobic interactions .
- Anticancer Potential : Inhibits topoisomerase II and induces apoptosis in leukemia cell lines (IC₅₀ ~1–5 µM) .
- Neurological Targets : Structural analogs (e.g., Zolpidem) act as GABAₐ receptor agonists, suggesting sedative/hypnotic applications .
Advanced: How do non-covalent interactions influence physicochemical properties?
Methodological Answer:
- Hydrogen Bonding : Carboxamide groups form H-bonds with water, improving solubility but reducing membrane permeability .
- π-π Stacking : Aromatic pyridyl and imidazo rings stabilize crystal lattices, affecting melting points and hygroscopicity .
- DFT Calculations : Predict charge distribution and dipole moments to rationalize solubility differences between derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
